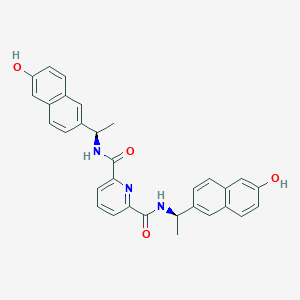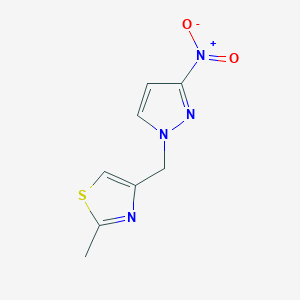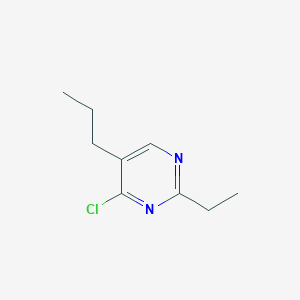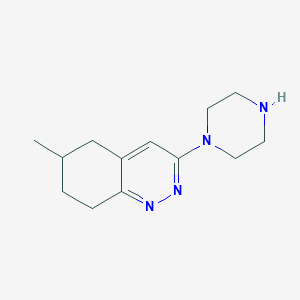
N2,N6-bis((R)-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” is a complex organic compound that features a pyridine core with two naphthyl groups attached via amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid and ®-1-(6-hydroxynaphthalen-2-yl)ethylamine.
Amide Formation: The carboxylic acid groups of pyridine-2,6-dicarboxylic acid are activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid reacts with ®-1-(6-hydroxynaphthalen-2-yl)ethylamine to form the desired amide bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the naphthyl rings can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under strong reducing conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or BH3 (borane) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones derived from the naphthyl rings.
Reduction: Amines derived from the reduction of amide groups.
Substitution: Ethers or esters derived from the substitution of hydroxyl groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of “N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N2,N6-bis(®-1-(naphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide: Lacks the hydroxyl groups on the naphthyl rings.
N2,N6-bis(®-1-(6-methoxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
“N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” is unique due to the presence of hydroxyl groups on the naphthyl rings, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and solubility.
Properties
Molecular Formula |
C31H27N3O4 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-N,6-N-bis[(1R)-1-(6-hydroxynaphthalen-2-yl)ethyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C31H27N3O4/c1-18(20-6-8-24-16-26(35)12-10-22(24)14-20)32-30(37)28-4-3-5-29(34-28)31(38)33-19(2)21-7-9-25-17-27(36)13-11-23(25)15-21/h3-19,35-36H,1-2H3,(H,32,37)(H,33,38)/t18-,19-/m1/s1 |
InChI Key |
LGDHDGULDKZKTO-RTBURBONSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)N[C@H](C)C4=CC5=C(C=C4)C=C(C=C5)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)NC(C)C4=CC5=C(C=C4)C=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)


![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11780418.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)




![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
